2,4,4',6-Tetrabromodiphenyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Environmental Contaminant

BDE-75 was a component of commercial PBDE mixtures used as flame retardants in electronics, plastics, and textiles. Due to its persistence in the environment and potential for bioaccumulation, research has focused on understanding its presence and effects in ecosystems. Studies have documented BDE-75 in wildlife, air, water, and sediment, raising concerns about its impact on ecological health [].

Endocrine Disruption

Scientific research suggests that BDE-75 may act as an endocrine disruptor, interfering with hormone function in animals and potentially humans. Studies have explored how BDE-75 exposure might alter thyroid hormone levels, potentially affecting development and reproduction [].

Toxicity Studies

Researchers have conducted in-vitro and in-vivo studies to assess the potential health effects of BDE-75 exposure. These studies have investigated cytotoxicity, genotoxicity, and potential neurodevelopmental effects [, ].

Analytical Methods Development

Due to the complexity of environmental samples, research efforts have focused on developing and refining analytical methods for accurately detecting and quantifying BDE-75 in various matrices, such as air, water, biota, and consumer products [].

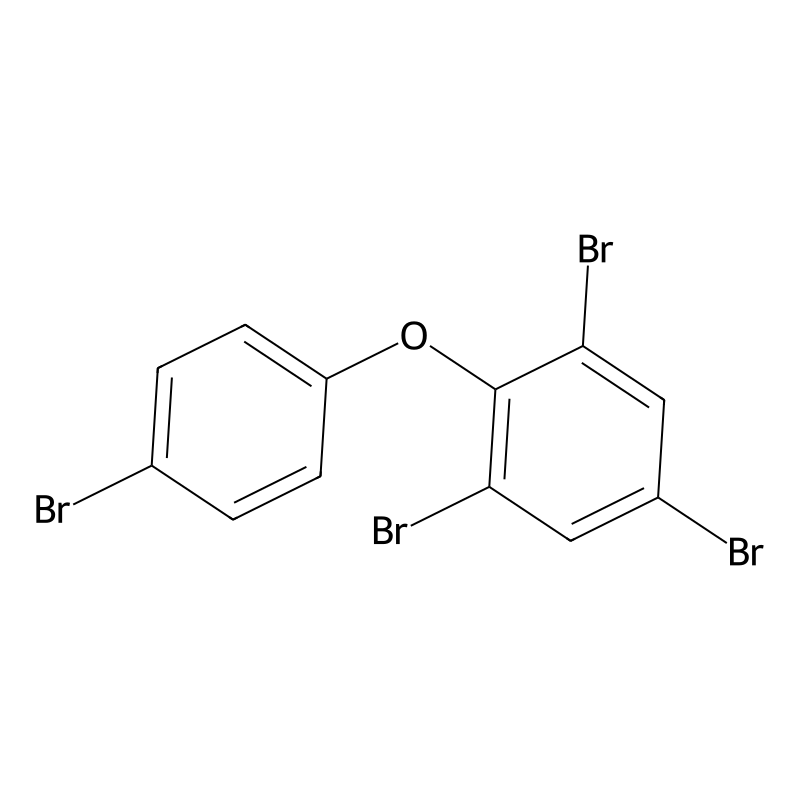

2,4,4',6-Tetrabromodiphenyl ether is a brominated compound with the molecular formula C₁₂H₆Br₄O and a molecular weight of approximately 485.79 g/mol. It is characterized by the presence of four bromine atoms attached to two phenyl rings connected by an ether linkage. This compound is part of the polybrominated diphenyl ethers family, commonly used as flame retardants in various applications, including electronics and textiles. Its structure can be represented as follows:

- Chemical Structure:

- 2,4,4',6-Tetrabromodiphenyl ether

- Debromination: This process involves the removal of bromine atoms from the compound, which can occur through visible light photocatalysis using catalysts such as palladium supported on graphitic carbon nitride (g-C₃N₄) or titanium dioxide (TiO₂) .

- Photocatalytic Reactions: Studies have shown that different photocatalysts can effectively degrade this compound under specific conditions, leading to its breakdown into less harmful substances .

The biological activity of 2,4,4',6-Tetrabromodiphenyl ether primarily relates to its potential toxicity and endocrine-disrupting properties. Research indicates that compounds in the polybrominated diphenyl ether family can interact with hormone receptors and may exhibit neurotoxic effects .

- Toxicological Concerns: The compound has been associated with developmental and reproductive toxicity in animal studies. Its persistence in the environment raises concerns regarding bioaccumulation and long-term ecological impacts .

Synthesis of 2,4,4',6-Tetrabromodiphenyl ether typically involves bromination of diphenyl ether. Common methods include:

- Bromination of Diphenyl Ether: This method employs bromine or brominating agents under controlled conditions to achieve the desired tetrabrominated product.

- Catalytic Methods: Some studies explore catalytic approaches to enhance the efficiency of synthesis while minimizing by-products .

2,4,4',6-Tetrabromodiphenyl ether is primarily used as a flame retardant in various industries:

- Electronics: It is incorporated into circuit boards and other electronic components to reduce flammability.

- Textiles: The compound is used in fabric treatments to improve fire resistance.

- Construction Materials: It may be found in insulation materials and coatings .

Interaction studies focus on how 2,4,4',6-Tetrabromodiphenyl ether affects biological systems and its behavior in environmental contexts:

- Receptor Interactions: Research has shown that this compound can bind to aryl hydrocarbon receptors, potentially leading to adverse biological effects .

- Environmental Persistence: Studies indicate that it can persist in various environmental matrices, raising concerns about long-term exposure risks .

Several compounds are structurally similar to 2,4,4',6-Tetrabromodiphenyl ether. These include:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2,2',4,4'-Tetrabromodiphenyl ether | C₁₂H₈Br₄O | Commonly known as BDE-47; widely studied for toxicity. |

| Decabromodiphenyl ether | C₁₂Br₁₀ | Heavily brominated; used in similar applications but more persistent. |

| Hexabromodiphenyl ether | C₁₂H₆Br₆O | Less toxic than tetrabrominated compounds; used in plastics. |

Uniqueness: The unique feature of 2,4,4',6-Tetrabromodiphenyl ether lies in its specific bromination pattern and its distinct biological activity profile compared to other polybrominated diphenyl ethers. Its potential for environmental persistence and bioaccumulation makes it a significant subject for toxicological studies.

2,4,4',6-Tetrabromodiphenyl ether is systematically named 1,3,5-tribromo-2-(4-bromophenoxy)benzene according to IUPAC guidelines. This designation reflects the positions of bromine substituents on the biphenyl ether backbone, with three bromine atoms on the first aromatic ring (positions 1, 3, and 5) and one on the second (position 4). The compound is registered under the CAS number 189084-63-7 and is also recognized by alternative identifiers such as PBDE 75 or BDE-75.

| Parameter | Value |

|---|---|

| IUPAC Name | 1,3,5-Tribromo-2-(4-bromophenoxy)benzene |

| CAS Registry Number | 189084-63-7 |

| SMILES | BrC1=CC(=CC=C1OC2=C(C=C(C=C2)Br)Br)Br |

| InChI Key | BWCNKMFFUGBFGB-UHFFFAOYSA-N |

Molecular Formula and Weight Analysis

The molecular formula of 2,4,4',6-tetrabromodiphenyl ether is C₁₂H₆Br₄O, consisting of twelve carbon atoms, six hydrogen atoms, four bromine atoms, and one oxygen atom. The exact molecular weight is 485.791 g/mol, calculated as the sum of atomic masses:

- Carbon: 12 × 12.011 = 144.132 g/mol

- Hydrogen: 6 × 1.008 = 6.048 g/mol

- Bromine: 4 × 79.904 = 319.616 g/mol

- Oxygen: 1 × 16.00 = 16.00 g/mol

This matches the theoretical mass derived from structural composition.

Structural Isomerism and Positional Bromination Patterns

As a polybrominated diphenyl ether (PBDE), 2,4,4',6-tetrabromodiphenyl ether belongs to a class of compounds with 209 possible congeners distinguished by bromine substitution patterns. Its specific isomerism arises from the placement of bromine atoms at positions 2, 4, 4', and 6 of the biphenyl ether framework (Fig. 1).

Fig. 1: Schematic representation of 2,4,4',6-tetrabromodiphenyl ether’s bromination pattern.

Compared to other tetrabrominated PBDEs, such as BDE-47 (2,2',4,4'-tetrabromodiphenyl ether), this compound exhibits distinct electronic and steric properties due to its unique substitution pattern. The asymmetry introduced by bromine at position 6 creates a non-planar conformation, influencing intermolecular interactions and environmental persistence.

Crystallographic Data and Three-Dimensional Conformational Studies

Single-crystal X-ray diffraction studies have elucidated the three-dimensional structure of 2,4,4',6-tetrabromodiphenyl ether. Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 8.0274 Å, b = 8.389 Å, c = 20.562 Å |

| β Angle | 90.606° |

| Volume | 1384.5 ų |

The structure reveals a dihedral angle of 115.7° between the two aromatic rings, with the ether oxygen atom forming a planar bridge. Bromine atoms exhibit typical C–Br bond lengths of 1.88–1.90 Å, while the O–C bond lengths range from 1.39–1.40 Å.

Intermolecular Interactions and Packing

The crystal lattice is stabilized by van der Waals interactions and weak C–H···Br hydrogen bonding. Notably, the bromine atoms at positions 4 and 4' participate in intermolecular halogen bonding, contributing to the compound’s high density (2.161 ± 0.06 g/cm³).

Conformational Flexibility

The molecule adopts a twisted conformation in the crystalline state, with the biphenyl ether core deviating from planarity. This flexibility is attributed to the steric hindrance between the bromine substituents and the ether oxygen.

The industrial synthesis of 2,4,4',6-tetrabromodiphenyl ether follows established pathways for brominated diphenyl ether production, primarily involving direct bromination of diphenyl ether or coupling reactions between brominated phenolic compounds. Several synthetic approaches have been developed for the preparation of polybrominated diphenyl ethers, including the target compound.

Direct Bromination of Diphenyl Ether

The most common industrial approach for producing polybrominated diphenyl ethers involves the direct bromination of diphenyl ether using bromine as the brominating agent [1]. The commercial production of polybrominated diphenyl ethers generally involves bromination of diphenyl oxide to varying degrees [2]. This process utilizes bromine in the presence of Lewis acid catalysts such as aluminum tribromide to achieve controlled bromination patterns [3].

The bromination process typically involves adding diphenyl ether to a reaction mixture containing the brominating agent, organic solvent, and catalyst at temperatures of 15°C or lower, followed by raising the temperature to an elevated level to achieve substantial bromination [1]. For the preparation of decabromodiphenyl ether, high purity products with assays of 95 percent or higher can be achieved through this method [4]. The process requires careful temperature control and stoichiometric balance, typically using no more than a slight stoichiometric excess of bromine to avoid undesirable byproduct formation [1].

Coupling Reactions via Ullmann Synthesis

An alternative synthetic route involves the coupling of brominated phenolic compounds through Ullmann-type reactions. The synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts has been demonstrated, where improved coupling reactions between bromophenols and brominated diphenyliodonium salts resulted in enhanced yields for polybrominated diphenyl ethers substituted with multiple bromine atoms [5].

The Ullmann ether synthesis involves the reaction of phenoxide ions with aryl halides in the presence of copper catalysts [6]. Diphenyl ethers are prepared by Ullmann reaction of alkali metal phenolates with halobenzenes in the presence of basic copper carbonate and copper salts [6]. However, the classical Williamson synthesis approach is not suitable for preparing diphenyl ethers due to the partial double bond formation in aromatic systems, which prevents effective nucleophilic substitution [7].

Aminodiphenyl Ether-Based Synthesis

A specialized synthetic approach involves the preparation of highly brominated diphenyl ethers through octabromination of mono- or diaminodiphenyl ethers followed by diazotization and reduction of the amino groups [8]. This method has been successfully applied for the synthesis of octabromodiphenyl ether congeners and provides access to specific substitution patterns that may be difficult to achieve through direct bromination [9].

The synthesis pathway involves selective bromination of diaminodiphenyl ethers, followed by diazotization of the amino groups and substitution with bromines to yield hexabromodiphenyl ether or heptabromodiphenyl ether intermediates, which can then be further brominated to produce octabromodiphenyl ether congeners [9].

Purification Techniques and Quality Control Standards

The purification of polybrominated diphenyl ethers, including 2,4,4',6-tetrabromodiphenyl ether, requires sophisticated analytical and separation techniques due to the complex nature of commercial mixtures and the presence of multiple congeners and impurities.

Chromatographic Purification Methods

Advanced purification methods for polybrominated diphenyl ethers utilize multi-stage chromatographic separation techniques. A comprehensive purification method for lower polybrominated diphenyl ethers involves Soxhlet extraction with activated alumina and Florisil, followed by isolation using multi-layer silica gel columns, separation into different fractions using alumina/silica gel columns, and final purification using Florisil columns [10]. This approach achieves mean recoveries ranging from 76.2% to 82.4% for major polybrominated diphenyl ether congeners [10].

Matrix solid-phase dispersion combined with dispersive liquid-liquid micro-extraction has been developed as a novel pretreatment method for polybrominated diphenyl ether extraction and purification [11]. The method involves grinding freeze-dried sample powders with sorbents, loading the mixture into solid phase columns with molecular sieve spacers, and eluting with small amounts of solvent. Under optimal conditions, this method demonstrates good linearity with correlation coefficients greater than 0.999 and satisfactory recoveries of 82.9-113.8% for most congeners [11].

Solvent-Based Purification Techniques

Solvent extraction and back-extraction procedures represent essential purification steps in polybrominated diphenyl ether processing. Sulfuric acid cleanup methods are commonly employed, utilizing concentrated sulfuric acid for extract purification with hexane-sulfuric acid phase ratios of 5:1 [12]. The purification process involves multiple stages, including distillation of solvents, dissolution of dry residues in hexane, and purification with concentrated sulfuric acid followed by solid phase extraction using silica gel cartridges [12].

Solvothermal treatment techniques have been developed for the removal of brominated flame retardants from polymer matrices. Methanol has been identified as the optimal solvent for solvothermal treatment, with optimum conditions of 90°C temperature, 2-hour reaction time, and 15:1 liquid-to-solid ratio [13]. This approach enables the transfer of brominated compounds into solvents while maintaining the structural integrity of the base polymer material [13].

Quality Control and Analytical Standards

Comprehensive quality control standards for polybrominated diphenyl ether analysis have been established through regulatory methods such as Environmental Protection Agency Method 1614A [14]. This method utilizes isotope dilution and internal standard high resolution gas chromatography/high resolution mass spectrometry for the determination of polybrominated diphenyl ether congeners in various matrices [14]. The method incorporates multi-point calibration for specific congeners and single-concentration calibration with internal standard techniques for others [14].

Quality assurance protocols include reproducible calibration and systematic testing of extraction, cleanup, and analytical systems [14]. Method detection limits, retention time windows, and accuracy and precision parameters have been established for different analytical configurations [14]. The robustness of analytical methods has been demonstrated through extended injection sequences, with relative response factor stability maintained within ±15% tolerance windows over hundreds of sample injections [15].

Byproduct Formation During Industrial Manufacturing

The industrial manufacturing of polybrominated diphenyl ethers, including 2,4,4',6-tetrabromodiphenyl ether, involves complex chemical processes that generate various byproducts and impurities requiring careful characterization and control.

Polybrominated Dibenzofuran Formation

Commercial polybrominated diphenyl ether mixtures contain polybrominated dibenzofurans as significant impurities formed during production processes. Analysis of commercial mixtures DE-71, DE-79, and DE-83 revealed the presence of both polybrominated biphenyls and polybrominated dibenzofurans as contaminants at concentrations ranging from several tens to several thousands of nanograms per gram [21]. Concentrations of total polybrominated dibenzofurans were greater than those of total polybrominated biphenyls in DE-79 and DE-83 mixtures [21].

The formation of polybrominated dibenzofurans during the production of commercial polybrominated diphenyl ether mixtures occurs in addition to their formation during pyrolysis of brominated flame retardants [21]. Profiles of polybrominated biphenyl and polybrominated dibenzofuran congeners vary with the degree of bromination of the commercial polybrominated diphenyl ether mixtures, with more highly brominated mixtures containing heavily brominated homologues of polybrominated biphenyls and polybrominated dibenzofurans [21].

Photochemical Degradation Products

Ultraviolet irradiation of highly brominated diphenyl ethers leads to the formation of multiple debrominated products and other transformation compounds. Photolysis studies of decabromodiphenyl ether identified debrominated polybrominated diphenyl ether products ranging from hexabromodiphenyl ethers to nonabromodiphenyl ethers, with 2,2',3,3',5,5',6,6'-octabromodiphenyl ether (BDE-202) identified as a marker compound for ultraviolet degradation [22] [3].

Additional photochemical degradation products include polybrominated dibenzofurans, methoxylated brominated dibenzofurans, pentabromophenol, and hydroxylated bromobenzenes [22] [3]. The polybrominated diphenyl ethers accounted for approximately 90% of the total amount of substances in photolysis samples, while polybrominated dibenzofurans accounted for about 10% [3].

Catalytic Degradation and Byproduct Formation

Advanced oxidation processes applied to polybrominated diphenyl ethers generate complex mixtures of brominated organic compounds. Studies on the formation of polybrominated dibenzofurans and polybrominated diphenyl ethers from oxidation of monobromobenzene identified twelve pre-polybrominated dibenzofuran intermediates, four of which can serve as building blocks for polybrominated diphenyl ether synthesis [23].

Bimolecular reactions of monobromobenzene and ortho-bromophenoxy radicals result in the generation of multiple intermediate compounds, with resonance-stabilized ortho-bromophenoxy radicals accumulating spin density character on phenoxy oxygen atoms [23]. The formation of pre-polybrominated diphenyl ether/pre-polybrominated dibenzofuran structures via oxygen/ortho-carbon couplings requires lower activation enthalpies (79.2-84.9 kJ mol⁻¹) compared to pre-polybrominated dibenzofuran formation via carbon-carbon coupling reactions (97.2-180.2 kJ mol⁻¹) [23].

Industrial Emission and Byproduct Quantification

Quantitative assessment of byproduct formation during commercial production has been conducted based on global production and usage data. Potential global annual emissions of polybrominated biphenyls and polybrominated dibenzofurans from commercial polybrominated diphenyl ether mixture production in 2001 were calculated to be 40 and 2300 kg, respectively [21]. These calculations demonstrate the significant environmental implications of byproduct formation during industrial manufacturing processes.

XLogP3

UNII

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Environmental Hazard